Chloro(cyclohexylmethoxy)phosphinate

Description

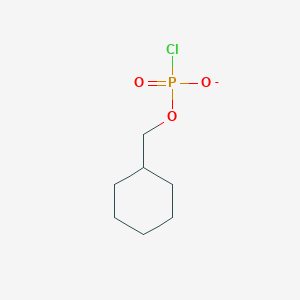

Chloro(cyclohexylmethoxy)phosphinate is an organophosphorus compound characterized by a phosphorus atom bonded to a chloro group, a cyclohexylmethoxy group, and an oxygen atom in a phosphinate (P(O)O⁻) structure. The cyclohexylmethoxy substituent introduces significant steric bulk, while the chloro group contributes electron-withdrawing effects, influencing reactivity and stability. This compound is primarily utilized in organic synthesis and catalysis, where its steric and electronic properties enable selective transformations .

Properties

CAS No. |

114517-15-6 |

|---|---|

Molecular Formula |

C7H13ClO3P- |

Molecular Weight |

211.60 g/mol |

IUPAC Name |

chloro(cyclohexylmethoxy)phosphinate |

InChI |

InChI=1S/C7H14ClO3P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)/p-1 |

InChI Key |

FNBDQBRXDDUUSR-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)COP(=O)([O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro(cyclohexylmethoxy)phosphinate typically involves the reaction of cyclohexylmethanol with phosphorus trichloride (PCl₃) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphite, which is then chlorinated to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloro(cyclohexylmethoxy)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinates depending on the nucleophile used

Scientific Research Applications

Chloro(cyclohexylmethoxy)phosphinate has several applications in scientific research:

Biology: Investigated for its potential as a bioisosteric group in drug design.

Medicine: Explored for its antibacterial and antiviral properties.

Industry: Utilized in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of chloro(cyclohexylmethoxy)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cell signaling pathways by interacting with receptors and altering their function .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the following trends:

Substituent Engineering : Tailoring substituents (e.g., replacing chloro with nitro groups) can modulate reactivity. For instance, 2-Chloro-4-nitrophenyl dihydrogen phosphate () demonstrates dual reactivity due to its nitro and chloro groups, a strategy applicable to phosphinates .

Safety and Handling : Chlorinated phosphorus compounds often require strict handling protocols. Chloromethyl chlorosulfate () and similar compounds mandate controlled conditions due to toxicity, a consideration relevant to this compound .

Green Chemistry : Safer alternatives to chlorinated compounds are being explored, though phosphinates with chloro groups remain irreplaceable in certain syntheses due to their unique reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.